![molecular formula C19H19ClN4O4 B3010965 N-({3-[(烯丙基氨基)羰基]-4,5-二氢-5-异恶唑基}甲基)-3-(2-氯苯基)-5-甲基-4-异恶唑甲酰胺 CAS No. 321432-38-6](/img/structure/B3010965.png)
N-({3-[(烯丙基氨基)羰基]-4,5-二氢-5-异恶唑基}甲基)-3-(2-氯苯基)-5-甲基-4-异恶唑甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗肥胖活性
- Srivastava 等(2007 年)的一项研究探索了二芳基二氢吡唑-3-甲酰胺(与指定化合物具有结构相似性)的潜在抗肥胖活性。这些化合物在动物模型中显示出显着的体重减轻,这归因于 CB1 受体拮抗作用。该研究还涉及同源模型中的分子建模,以了解这些相互作用 (Srivastava 等,2007 年)。
抗结核活性
- Dighe 等(2012 年)的研究合成并评估了新型 N-(3,5-二苯基-4,5-二氢-1,2-恶唑-4-基)甲基苯胺)-n-(4-磺酰胺苯基)苯甲酰胺和相关化合物的抗结核活性。这些化合物经过结构评估,并针对结核分枝杆菌进行了测试,显示出一些有希望的结果 (Dighe 等,2012 年)。
抗菌、抗炎和镇痛特性
- Rajanarendar 等(2012 年)对新型异恶唑基吡啶并[4,5-b]喹啉和异恶唑基色满并[2,3-d]嘧啶-4-酮(在结构上与查询化合物相似)的研究揭示了显着的抗菌、抗炎和镇痛活性。这项研究突出了异恶唑基化合物的治疗潜力在各种医学应用中 (Rajanarendar 等,2012 年)。
抗真菌和抗菌活性
- Naqvi 等(2010 年)合成了新型异恶唑啉衍生物,并筛选了其抗真菌和抗菌活性。结果表明其具有很高的功效,证明了此类化合物在治疗传染病中的潜力 (Naqvi 等,2010 年)。
作用机制
Target of Action
It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
The compound’s mode of action is believed to involve interactions with its targets, leading to changes in the function of these channels. This interaction could potentially alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron .
Result of Action
Given its potential targets, it could potentially alter neuronal activity, which could have various downstream effects depending on the specific neurons and circuits involved .
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[3-(prop-2-enylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-3-8-21-18(25)15-9-12(28-23-15)10-22-19(26)16-11(2)27-24-17(16)13-6-4-5-7-14(13)20/h3-7,12H,1,8-10H2,2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJGLAUYNRRNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。